![molecular formula C14H9Br3Cl2 B13729261 Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- CAS No. 4399-08-0](/img/structure/B13729261.png)
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-
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Overview
Description
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is a synthetic organochlorine compound known for its use as an insecticide. It is structurally related to DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane), which was widely used in the mid-20th century for controlling mosquito-borne diseases like malaria and typhus . The compound’s chemical structure includes two 4-chlorophenyl groups and three bromine atoms attached to an ethane backbone, making it highly stable and persistent in the environment.
Preparation Methods
The synthesis of ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- typically involves the bromination of 2,2-bis(4-chlorophenyl)ethane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling due to the reactivity of bromine and the potential formation of by-products . Industrial production methods often involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- undergoes several types of chemical reactions, including:
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc dust. The major products formed from these reactions are often less toxic and more biodegradable than the parent compound .
Scientific Research Applications
Scientific Research Applications
1. Environmental Studies
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- has been studied for its environmental impact as an organochlorine compound. Its persistence in the environment raises concerns regarding bioaccumulation and toxicity to aquatic life. Research indicates that brominated compounds can disrupt endocrine functions in wildlife .
Case Study: Endocrine Disruption
A study conducted on the effects of organochlorine pesticides revealed that exposure to compounds like Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- can lead to significant hormonal imbalances in aquatic organisms. The findings highlighted the need for monitoring and regulation of such chemicals in agricultural runoff .
2. Chemical Synthesis
This compound serves as a precursor in the synthesis of various brominated organic compounds used in pharmaceuticals and agrochemicals. Its tribrominated structure allows it to participate in nucleophilic substitution reactions which are essential for creating more complex molecules.
Table: Synthesis Applications
Application Area | Specific Use |
---|---|
Pharmaceuticals | Synthesis of brominated drugs |
Agrochemicals | Development of pest control agents |
Material Science | Used in producing flame-retardant materials |
3. Toxicological Research
The toxicological profile of Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- has been extensively studied due to its potential carcinogenic effects. Research indicates that exposure can lead to various health issues including neurological disorders and reproductive toxicity .
Case Study: Health Impact Assessment
A comprehensive review assessed the health risks associated with prolonged exposure to organochlorine compounds including Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-. The study found correlations between exposure levels and increased incidences of certain cancers among agricultural workers .
Regulatory Status
Due to its potential health risks and environmental impact, Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is subject to strict regulations in many countries. The U.S. Environmental Protection Agency (EPA) has classified it under hazardous substances due to its toxicity profile and persistence in the environment .
Mechanism of Action
The primary mechanism of action of ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- involves disruption of the nervous system in insects. It interferes with the normal function of sodium channels in nerve cells, leading to uncontrolled nerve impulses and eventual paralysis and death of the insect . The compound’s molecular targets include voltage-gated sodium channels, and its effects are mediated through pathways involving oxidative stress and disruption of cellular homeostasis .
Comparison with Similar Compounds
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is similar to other organochlorine compounds such as:
DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane): Both compounds share a similar structure and mode of action, but DDT has been more widely studied and used.
DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene): A major metabolite of DDT, DDE is less effective as an insecticide but more persistent in the environment.
DDD (1,1-dichloro-2,2-bis(4-chlorophenyl)ethane): Another DDT metabolite, DDD has similar properties but is less toxic to non-target organisms.
The uniqueness of ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- lies in its bromine atoms, which confer different chemical and physical properties compared to its chlorinated analogs .
Biological Activity
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-, commonly referred to as tribromophenol or its synonyms, is a brominated organic compound that has garnered attention for its biological activity and environmental impact. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is characterized by two chlorinated phenyl groups and three bromine atoms attached to a central ethane backbone. This configuration contributes to its lipophilicity and potential bioaccumulation in living organisms.
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- exhibits several biological activities:
- Endocrine Disruption : The compound is known to interfere with hormonal systems in various species. Studies suggest that it can mimic estrogenic activity, potentially leading to reproductive and developmental issues in wildlife and humans .
- Neurotoxicity : Research indicates that exposure to this compound may affect neurodevelopmental processes. For instance, animal studies have shown alterations in behavior and cognitive functions following exposure during critical developmental windows .
- Carcinogenic Potential : Some studies have highlighted the potential carcinogenic effects of brominated compounds. The mechanism involves DNA adduct formation and oxidative stress leading to cell damage .
Toxicity and Safety
The toxicity profile of Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- reveals significant concerns regarding its environmental persistence and bioaccumulation. It has been classified as hazardous due to its potential effects on human health and ecosystems.
Data Table: Biological Activity Summary
Biological Activity | Effect | Mechanism |
---|---|---|
Endocrine Disruption | Mimics estrogen | Hormonal interference |
Neurotoxicity | Behavioral changes | Affects neurodevelopment |
Carcinogenic Potential | DNA damage | Oxidative stress and adduct formation |
Case Study 1: Environmental Impact Assessment
A study conducted near e-waste recycling sites in India reported elevated levels of Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- in local biota. The research indicated significant bioaccumulation in fish species leading to reproductive abnormalities .
Case Study 2: Human Health Implications
Research involving human biomonitoring has detected this compound in serum samples from populations living near contaminated sites. Results indicated correlations between exposure levels and increased incidences of endocrine-related disorders .
Properties
CAS No. |
4399-08-0 |
---|---|
Molecular Formula |
C14H9Br3Cl2 |
Molecular Weight |
487.8 g/mol |
IUPAC Name |
1-chloro-4-[2,2,2-tribromo-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Br3Cl2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H |
InChI Key |
CCSXMKDJTJMYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Br)(Br)Br)Cl |
Origin of Product |
United States |
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